Lipophilicity and Polarity Differentiation
The introduction of a hydroxyl group on the cyclohexyl ring markedly alters lipophilicity and polarity. Calculated LogP for 1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid is 0.84, which is 1.56 units lower than the estimated LogP of 2.40 for trans-4-cyclohexyl-L-proline (a comparator lacking the hydroxyl moiety) . Concurrently, the topological polar surface area (TPSA) of the target compound is 60.77 Ų, representing a 20.5 Ų increase over the TPSA of approximately 40.27 Ų for the non-hydroxylated analogue . These shifts in LogP and TPSA are within ranges known to influence membrane permeability and oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) and Polarity (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.84; TPSA = 60.77 Ų |
| Comparator Or Baseline | trans-4-Cyclohexyl-L-proline (estimated LogP ≈ 2.40; estimated TPSA ≈ 40.27 Ų) |
| Quantified Difference | ΔLogP = -1.56; ΔTPSA = +20.5 Ų |
| Conditions | Calculated properties using standardized in silico methods (e.g., ChemDraw, ACD/Labs) |
Why This Matters
This differentiation in LogP and TPSA informs selection when optimizing for specific ADME profiles, particularly when balancing solubility and permeability.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
